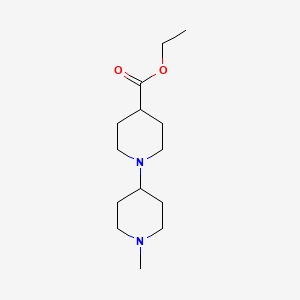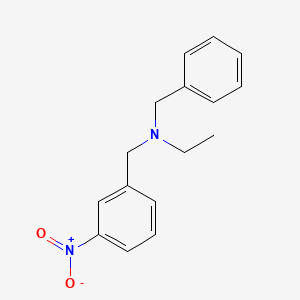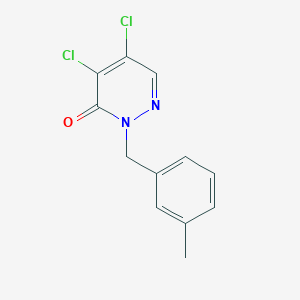![molecular formula C19H15N3O3 B5855312 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer cells. MLN8237 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of cancer.
Wirkmechanismus
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in various types of cancer cells, which leads to abnormal cell division and tumor growth. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have potent antitumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for Aurora A kinase. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations can be overcome by using appropriate formulation and delivery methods.
Zukünftige Richtungen
There are several future directions for the development of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a cancer therapy. One potential direction is to investigate the use of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other targeted therapies to enhance its antitumor activity. Another direction is to develop novel formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to investigate the safety and efficacy of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials.
Synthesemethoden
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base to form 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The compound is then purified using chromatography techniques to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. Studies have shown that 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-2-1-3-18(13-16)22(24)25)21-17-6-4-14(5-7-17)12-15-8-10-20-11-9-15/h1-11,13H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJOTMRVCAENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)





![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)